molecular formula C34H39IN2S2 B13788805 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13788805
M. Wt: 666.7 g/mol
InChI Key: NRVYPJSJNZQZEC-UHFFFAOYSA-M
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Description

3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and various alkylating agents. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The purification process might include recrystallization, chromatography, or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, benzothiazolium salts are often studied for their potential as fluorescent probes or bioactive molecules. They may exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.

Medicine

In medicine, compounds similar to 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide are investigated for their therapeutic potential, including their use as drugs or diagnostic agents.

Industry

In industry, these compounds may be used in the development of dyes, pigments, or materials with specific optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylbenzothiazolium iodide
  • 2-Methyl-3-ethylbenzothiazolium iodide
  • 3-Propyl-2-[(E)-3-(3-((E)-3-[3-propyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide

Uniqueness

What sets 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide apart from similar compounds is its unique structural features, which may confer specific chemical reactivity or biological activity. These unique properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C34H39IN2S2

Molecular Weight

666.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-[(3E)-3-[(E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)but-3-en-2-ylidene]-5,5-dimethylcyclohexen-1-yl]but-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C34H39N2S2.HI/c1-7-35-28-13-9-11-15-30(28)37-32(35)19-17-24(3)26-21-27(23-34(5,6)22-26)25(4)18-20-33-36(8-2)29-14-10-12-16-31(29)38-33;/h9-21H,7-8,22-23H2,1-6H3;1H/q+1;/p-1

InChI Key

NRVYPJSJNZQZEC-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C(/C)\C3=C/C(=C(\C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C(C)C3=CC(=C(C)C=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.[I-]

Origin of Product

United States

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